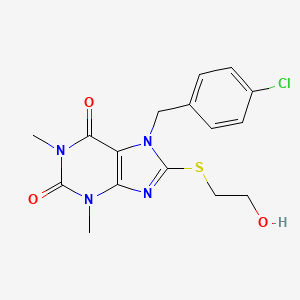![molecular formula C15H12Cl2N4O B2373545 3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone CAS No. 338414-12-3](/img/structure/B2373545.png)
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone (hereafter referred to as 3-CPH) is an organic compound belonging to the class of compounds known as hydrazones. It is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. 3-CPH is a highly reactive compound that can be used to synthesize a wide range of organic compounds. In addition, it has been found to have a variety of biological and physiological effects that make it a valuable tool in the laboratory.
Applications De Recherche Scientifique
3-CPH has a wide range of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. In addition, 3-CPH has been used in biochemistry and pharmacology studies to investigate the structure and function of proteins and other biological molecules. Furthermore, 3-CPH has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs on cells and tissues.
Mécanisme D'action
The exact mechanism of action of 3-CPH is not fully understood. However, it is believed that 3-CPH acts as a nucleophilic reagent, reacting with the active sites of proteins and other biological molecules to form covalent bonds. These covalent bonds can alter the structure and function of the proteins, leading to changes in the biochemical and physiological processes of the cells.
Biochemical and Physiological Effects
3-CPH has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in drug effectiveness. In addition, 3-CPH has been found to bind to and inhibit the activity of proteins involved in cell signaling pathways, leading to a decrease in cell proliferation and motility. Furthermore, 3-CPH has been found to induce apoptosis in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-CPH in laboratory experiments has several advantages. It is highly reactive, making it an ideal reagent for the synthesis of a variety of organic compounds. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are also some limitations to the use of 3-CPH in laboratory experiments. It is a highly reactive compound, making it difficult to handle and store. In addition, 3-CPH can be toxic if not handled properly, and it can react with other compounds in the laboratory environment, leading to unwanted side reactions.
Orientations Futures
The potential future directions for the use of 3-CPH in scientific research are numerous. It has been used in organic synthesis to synthesize a variety of organic compounds, and this could be further explored. In addition, its potential use in biochemistry and pharmacology studies could be further investigated. Furthermore, its potential use as an apoptosis inducer in cancer cells could be explored, as well as its potential use as an inhibitor of enzymes involved in drug metabolism. Finally, its potential use as an inhibitor of proteins involved in cell signaling pathways could be further explored.
Méthodes De Synthèse
3-CPH can be synthesized by a variety of methods, depending on the desired end product. The most common method involves the reaction of 4-chlorophenol and hydrazine in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces a mixture of 3-CPH and 4-chlorophenol hydrazone. The 3-CPH can then be isolated by crystallization or chromatography.
Propriétés
IUPAC Name |
(2Z,3E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidenepropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c16-11-3-1-10(2-4-11)15(22)14(9-19-18)21-20-13-7-5-12(17)6-8-13/h1-9,20H,18H2/b19-9+,21-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQIUBRZVPDAH-ZLKNSNGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)Cl)C=NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C=N/N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

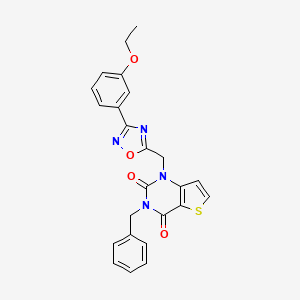

![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)
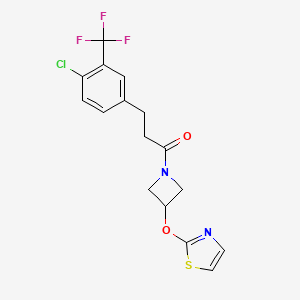
![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)
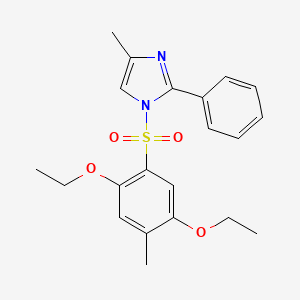
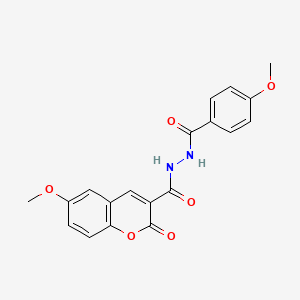
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate](/img/structure/B2373476.png)
![3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2373477.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)

